![molecular formula C26H16 B1632882 Dibenzo[b,k]chrysene CAS No. 195-00-6](/img/structure/B1632882.png)
Dibenzo[b,k]chrysene
説明
Significance of Dibenzo[b,k]chrysene and Related Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials Research
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds in advanced materials research, primarily for their potential in organic electronics. Their extended π-conjugated systems are conducive to charge transport, making them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The properties of PAHs, such as their electronic and photophysical characteristics, can be tuned through chemical functionalization and by varying the arrangement of the fused rings.
While many PAHs have been extensively studied, the research focus is often concentrated on specific isomers that exhibit promising properties. For instance, derivatives of the Dibenzo[g,p]chrysene isomer have been investigated as promising frameworks for organic semiconductors, dyes, liquid crystals, and light-emitting materials due to their twisted helical structure. Similarly, polymers based on the 2,9-Dibenzo[b,def]chrysene core have been synthesized and tested as semiconductors in OFETs and organic solar cells.
The significance of this compound itself in advanced materials research is less documented in readily available scientific literature compared to its isomers. While it shares the fundamental PAH structure, specific research detailing its application in advanced materials is not prominent. However, studies on related compounds suggest the potential for interesting electronic properties. For example, a tetraaza-substituted derivative, 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene, has been synthesized and proposed as a potential candidate for high-mobility single-crystal organic field-effect transistors due to its face-to-face π-stacking molecular packing.
Overview of this compound Isomers in Scholarly Literature
The dibenzochrysene family comprises several isomers, with the arrangement of the benzene rings dictating their three-dimensional shape and, consequently, their physical and chemical properties. Scholarly literature features extensive research on several of these isomers, often highlighting their unique characteristics.
Dibenzo[g,p]chrysene is one of the most studied isomers, known for its helically twisted π-conjugation, which makes it a candidate for hole-transporting materials in thin-film transistors and as an emissive material in OLEDs. Another well-documented isomer is Dibenzo[def,p]chrysene, which is noted for its high carcinogenicity and is a subject of toxicological studies. Research into Dibenzo[b,def]chrysene derivatives has also been prominent in the field of organic electronics.
In contrast, this compound is mentioned less frequently in the context of materials science applications. A study on the fluorescence of various PAHs noted that the emission from this compound is selectively quenched by nitromethane, a characteristic of alternant PAHs. A QSPR (Quantitative Structure-Property Relationship) study identified this compound as the only planar compound among the studied dibenzochrysene isomers, which is expected to influence its retention behavior in chromatography.
Historical Context of this compound Research and Development
The historical research and development trajectory specifically for this compound is not as clearly defined in the scientific literature as for some other PAHs like benzo[a]pyrene or even its more studied isomers. Much of the early research on PAHs was driven by their identification as products of incomplete combustion and their toxicological properties.
The synthesis of aza-derivatives of this compound, such as 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene, represents a more recent development in the exploration of this specific ring system for potential applications in organic semiconductors. However, detailed accounts of the initial synthesis of the parent this compound and a continuous timeline of dedicated research are not readily apparent in published works. Its inclusion in databases like PubChem and the NIST WebBook indicates its recognized status as a chemical entity, but extensive, focused research programs on this particular isomer are not widely reported.
Chemical Compound Data
Below are tables detailing the identifiers and predicted properties of this compound.
Table 1: Chemical Identifiers for this compound
Identifier | Value | Source |
---|---|---|
IUPAC Name | hexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁷,²²]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | PubChem |
Molecular Formula | C26H16 | PubChem |
InChI | InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H | PubChem |
InChIKey | DHCSBRKYHMINPB-UHFFFAOYSA-N | PubChem |
CAS Number | 217-54-9 | NIST |
Table 2: Predicted Physicochemical Properties of this compound
Property | Predicted Value | Source |
---|---|---|
XlogP | 7.6 | PubChemLite |
Monoisotopic Mass | 328.1252 Da | PubChemLite |
Vapor Pressure | 1.1 x 10⁻¹³ mm Hg at 25 °C | PubChem |
Henry's Law Constant | 8.5 x 10⁻⁹ atm-cu m/mole | PubChem |
Soil Adsorption Coefficient (Koc) | 2.0 x 10⁷ | PubChem |
Mentioned Compounds
Table 3: List of Chemical Compounds Mentioned in this Article
Compound Name |
---|
This compound |
Polycyclic aromatic hydrocarbon (PAH) |
Dibenzo[g,p]chrysene |
2,9-Dibenzo[b,def]chrysene |
4,5,12,13-Tetraaza-dibenzo[b,k]chrysene |
Dibenzo[def,p]chrysene |
Benzo[a]pyrene |
Nitromethane |
Naphthalene-1,5-diamine |
2-(naphtho[1,2-b] Current time information in Bangalore, IN.naphthyridin-4-ylamino)nicotinaldehyde |
4,10-dibromoanthanthrone |
6,6′-isoindigo |
3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione |
4,7-dithieno-2,1,3-benzothiadiazole |
7,14-bis((triisopropylsilyl)-ethynyl)-dibenzo[b,def]chrysene |
Benzo[c]chrysene |
Benzo[g]chrysene |
Benzo[c]phenanthrene |
Dibenz[a,h]anthracene |
Dibenzo[b,g]chrysene |
Dibenzo[h,rst]pentaphene |
Naphtho[1,2b]fluoranthene |
Indeno[1,2,3cd]pyrene |
特性
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBRKYHMINPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941259 | |
Record name | Naphtho[2,3-c]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195-00-6, 217-54-9 | |
Record name | Anthra(1,2-a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,k)chrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-c]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(B,K)CHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9825OSH3TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dibenzo(b,k)chrysene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
400 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148 | |
Record name | Dibenzo(b,k)chrysene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Derivatization
Classical and Emerging Synthetic Approaches to Dibenzo[b,k]chrysene and its Derivatives
The construction of the dibenzochrysene skeleton can be achieved through several distinct pathways, ranging from traditional multi-step sequences to more recent, efficient cascade reactions.
A common and effective two-step process for synthesizing dibenzochrysene derivatives involves an initial Wittig reaction followed by an iodine-assisted oxidative photocyclization, often referred to as the Mallory photocyclization reaction. This strategy is particularly useful for creating specific isomers and substituted analogues.
For instance, the synthesis of s-shaped dibenzo[c,l]chrysene derivatives has been successfully accomplished using this method. The process begins with the condensation of a bis(triphenylphosphinomethyl)naphthalene dichloride with an appropriate benzaldehyde via the Wittig reaction to generate stilbene-like precursors. In the subsequent step, these precursors undergo iodine-promoted photocyclization to yield the target s-shaped polyaromatic compounds. This photochemical cyclization of stilbene-type precursors is a preferred method for accessing many polynuclear aromatic systems.
This approach has also been applied in the synthesis of precursors for other complex PAHs. For example, a diarylalkene prepared by a Wittig reaction was subjected to oxidative photocyclization to produce a synthetic precursor to phenanthro[3,2-b] Current time information in Bangalore, IN.benzothiophene, a related polycyclic system. The versatility of this method allows for the synthesis of various substituted derivatives by simply changing the starting aldehyde.
Table 1: Example of Dibenzo[c,l]chrysene Synthesis via Wittig-Photocyclization
Step | Reaction Type | Reactants | Product | Yield | Reference |
1 | Wittig Reaction | 2,6-bis(triphenylphosphinomethyl)-naphthalene dichloride, 3,5-bis(trifluoromethyl)benzaldehyde | Precursor 3b | Moderate | |
2 | Photocyclization | Precursor 3b | Dibenzo[c,l]chrysene derivative 4b | Moderate |
Annulative π-extension (APEX) has become a powerful strategy for constructing PAHs and nanographenes by directly functionalizing C-H bonds of smaller aromatic templates, thus minimizing the number of synthetic steps. This approach has been successfully employed to synthesize novel spiro-fused dibenzo[g,p]chrysene (DBC) derivatives.
In this methodology, spirophenanthrenes and phenanthrenone are used as template arenes. The reaction extends the π-system to create the dibenzo[g,p]chrysene core with a spirocyclic junction. The resulting spiro-fused DBCs have been synthesized in high yields and exhibit distinct properties, including characteristic fluorescence and enhanced thermal stability, making them interesting candidates for functional organic materials. The development of APEX reactions provides a next-generation tool for the synthesis of complex polycyclic arenes.
Robust and operationally simple syntheses of dibenzo[g,p]chrysenes have been developed utilizing oxidative cascade processes. These reactions can be conducted open to the air using inexpensive and safe copper salts like CuBr₂ or CuCl₂. The process allows for the construction of the complex dibenzo[g,p]chrysene structure from accessible starting materials in an efficient manner.
Another powerful oxidative cyclization method uses antimony pentachloride (SbCl₅) as an oxidant to convert bis(biaryl)acetylenes into dibenzo[g,p]chrysene derivatives. This reaction proceeds via a one-electron oxidation, likely forming a radical cation intermediate, which then undergoes a cascade cyclization to form the final product in good yields. This approach represents a novel strategy for synthesizing dibenzochrysene-based fluorescent polymers.
A classic multi-step synthesis of dibenzo[g,p]chrysene (DBC) from fluoren-9-one illustrates the application of both pinacol and retropinacol rearrangements. This synthetic sequence involves several key carbonium ion rearrangement steps.
The synthesis begins with the bimolecular reduction of fluoren-9-one to form a diol, 9,9'-bifluorene-9,9'-diol, a pinacol-type adduct. This diol is then subjected to a pinacol rearrangement, typically using a catalytic amount of iodine in glacial acetic acid, to yield a spiro ketone (pinacolone). The spiro ketone is subsequently reduced to its corresponding alcohol. The final step is a retropinacol rearrangement of this alcohol, which is heated under reflux with iodine and glacial acetic acid, to furnish the aromatic dibenzo[g,p]chrysene framework. This pathway, while involving multiple steps, is a foundational example of using rearrangement reactions to build complex aromatic structures.
Table 2: Four-Step Synthesis of Dibenzo[g,p]chrysene via Pinacol Pathway
Step | Starting Material | Key Reaction | Intermediate/Product | Reference |
1 | Fluoren-9-one | Bimolecular Reduction | 9,9'-Bifluorene-9,9'-diol | |
2 | 9,9'-Bifluorene-9,9'-diol | Pinacol Rearrangement | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | |
3 | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | Reduction | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol | |
4 | Spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol | Retropinacol Rearrangement | Dibenzo[g,p]chrysene |
Oxidative Cascade Processes
Targeted Derivatization and Functionalization Strategies
The inherent low solubility of the planar, rigid dibenzochrysene core often hampers its processing and application in devices. Consequently, significant effort has been directed towards targeted derivatization to enhance solution processability without compromising its desirable electronic properties.
A key strategy to overcome the low solubility of PAHs is the introduction of flexible alkyl or alkoxy groups onto the aromatic scaffold. For dibenzo[g,p]chrysene (DBC), this has been achieved through several regio-defined synthetic routes.
One effective approach involves creating a 2,7-dibromo-10,15-dibutyl DBC scaffold. In this design, the two butyl groups act as solubilizing agents, while the two bromine atoms serve as versatile tags for further functionalization, enabling a diversity-oriented synthesis of various DBC derivatives.
Another strategy focuses on attaching multiple methyl groups to sp³-hybridized bridging carbons in π-extended DBC systems. These methyl groups not only improve solubility but also help to rigidify the extended structure. Similarly, the introduction of four isopropyl groups has been used to create a solution-processable DBC template, which can then be further derivatized at other positions. The attachment of methoxy groups is also a common tactic to improve solubility and tune the electronic properties of the DBC core. These functionalization strategies are crucial for developing solution-compatible DBCs suitable for applications in organic electronics.
Alkyne Benzannulation for π-Conjugation Extension
Synthesis of Structurally Unique this compound Architectures
Beyond functionalization, the synthesis of unique structural isomers and architectures of dibenzochrysene is an active area of research.
"S-shaped" Dibenzo[c,l]chrysene Derivatives
"S-shaped" dibenzo[c,l]chrysene derivatives represent a class of hexacyclic polyaromatic hydrocarbons characterized by the presence of two cove regions. The synthesis of these molecules is challenging due to the steric hindrance in these cove regions, particularly when substituents are introduced.
A common synthetic route involves a two-step process:
Wittig Reaction: This reaction is used to form the initial carbon-carbon double bond that will be part of the final ring system.
Iodine-promoted Photocyclization: The molecule is then subjected to photocyclization in the presence of iodine to form the final "S-shaped" structure.
Two such fluorinated derivatives have been synthesized and characterized using ¹H NMR, FAB-MS, and elemental analysis, with their molecular structures confirmed by single-crystal X-ray diffraction. The protons located in the sterically hindered cove regions of these molecules exhibit a downfield shift in the ¹H NMR spectrum.
Contorted and Non-Planar Dibenzochrysene Systems
The inherent non-planar, twisted topology of the dibenzochrysene framework arises from steric repulsion between hydrogen atoms in the bay and fjord regions. This intrinsic strain makes the dibenzochrysene core a foundational structure for developing more complex, contorted, and non-planar polycyclic aromatic hydrocarbons (PAHs). Researchers have exploited this feature, devising synthetic strategies to intentionally increase the degree of distortion, leading to molecules with unique three-dimensional structures and novel optoelectronic properties. These strategies primarily involve introducing sterically demanding substituents or inducing specific ring-closing reactions that force the aromatic backbone into even more contorted conformations.
One significant approach involves the use of alkyne benzannulation on dibenzochrysene derivatives. Research has shown that when applied to systems like 2,8-dibromo-dibenzo[def,mno]chrysene and 2,9-dibromo-dibenzo[b,def]chrysene, the ring closure reaction unexpectedly proceeds at the most sterically hindered positions. This selective reaction at the peri-positions forces the newly formed rings out of the plane of the original core, yielding highly contorted polycyclic compounds. In a further surprising development, derivatives functionalized with triisopropylsilyl (TIPS)-acetylene were observed to undergo a tandem dearomative spirocyclization, resulting in bent polycyclic structures.
Another effective methodology for inducing non-planarity is the introduction of a spiro-center. The annulative π-extension (APEX) reaction has been successfully employed to synthesize a series of spiro-fused dibenzo[g,p]chrysenes (spiro-DBCs). This strategy leverages spirophenanthrenes and phenanthrenone as templates to build the spiro-fused system, a design known to enhance thermal stability and solubility. The incorporation of a spiro unit is a rational approach to amplify the non-planarity of the dibenzochrysene core.
The degree of twisting in the dibenzochrysene core can also be modulated by the introduction of various substituents. The strategic placement of functional groups can alter the dihedral angle of the core naphthalene unit due to steric repulsion. A study on a series of dibenzo[g,p]chrysene derivatives demonstrated that the torsion angle could be varied over a significant range, from 31.8° to 57.4°, depending on the nature of the substituent at specific positions.
In a more extreme example of skeletal manipulation, a multi-substituted dibenzo[g,p]chrysene was used as a precursor for the solution-phase synthesis of a nona-cyclic buckybowl. This was achieved through a threefold formation of five-membered rings at the periphery of the dibenzochrysene core, demonstrating that the twisted framework can serve as a scaffold for creating highly curved and bowl-shaped non-planar polyarenes.
Research Findings on Contorted Dibenzochrysene Synthesis
Synthetic Strategy | Precursor Example | Key Reagent/Condition | Resulting System | Key Finding | Reference |
Alkyne Benzannulation | 2,9-dibromo-dibenzo[b,def]chrysene | Brønsted acid (MSA) | Contorted Polycyclic Compound | Ring closure occurs selectively at the most sterically hindered peri-positions. | |
Dearomative Spirocyclization | TIPS-acetylene-functionalized dibenzochrysene | (Not specified) | Bent Polycyclic Compound | A tandem reaction follows the initial alkyne benzannulation. | |
Annulative π-Extension (APEX) | Spirophenanthrenes | Pd(CH₃CN)₄(SbF₆)₂ / o-chloranil | Spiro-fused Dibenzo[g,p]chrysene | Creates spiro-DBCs with enhanced thermal stability. | |
Peripheral Ring Formation | Multi-substituted dibenzo[g,p]chrysene | n-butyllithium, CO₂, SOCl₂ | Nona-cyclic Buckybowl | Threefold intramolecular Friedel-Crafts acylation creates a highly curved structure. |
Impact of Substitution on Dibenzo[g,p]chrysene (DBC) Torsion Angle
Compound | Substituent at Position Z | Torsion Angle (°) | Reference |
DBC-H | Isopropyl groups at X | (Not specified) | |
DBC-Br | Bromine | (Not specified) | |
DBC-Me | Methyl | (Not specified) | |
DBC-SMe | Methylthio | (Not specified) | |
DBC-S(O)₂Me | Methylsulfonyl | 57.4 | |
DBC-Si | Trimethylsilyl | 31.8 |
Electronic Structure and Spectroscopic Characterization
Advanced Spectroscopic Probes for Dibenzo[b,k]chrysene
Matrix isolation spectroscopy is a powerful technique for studying the intrinsic properties of molecules by trapping them in an inert gas matrix at low temperatures. This method minimizes intermolecular interactions, allowing for high-resolution spectral analysis.
The vibrational and electronic absorption spectra of dibenzo[b,def]chrysene (a structural isomer of this compound) and its corresponding ions have been investigated in argon matrices. The assignment of the observed infrared (IR) bands was facilitated by density functional theory (DFT) calculations of harmonic vibrational frequencies. Similarly, time-dependent DFT (TD-DFT) calculations of vertical excitation energies were instrumental in assigning the experimental electronic absorption transitions in the ultraviolet and visible regions. These theoretical predictions generally show good agreement with the observed spectra.
Upon ionization, the IR band intensity distributions of the dibenzo[b,def]chrysene ions show marked differences from the neutral molecule. For polycyclic aromatic hydrocarbon (PAH) ions in general, the strongest ion bands are typically observed in the 1450 to 1300 cm⁻¹ range, which is attributed to an enhancement of the CC stretching and CH in-plane bending modes. Conversely, the aromatic CH out-of-plane bending modes are usually suppressed in the cations compared to their neutral counterparts. The study of dibenzo[b,def]chrysene ions also revealed that their electronic absorption bands are located in proximity to several diffuse interstellar visible absorption bands, suggesting their potential relevance in astrophysics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure and dynamics in solution. It can provide valuable insights into intermolecular interactions, such as aggregation, which can significantly influence the properties of organic materials.
For instance, detailed electrochemical and spectroscopic studies have been conducted on 7,14-bis((triisopropylsilyl)ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), a material used in organic solar cells. ¹H NMR spectroscopy was employed to establish the intermolecular association of neutral TIPS-DBC molecules in solution. This was further supported by the pronounced concentration dependence of the color of TIPS-DBC solutions. The aggregation of TIPS-DBC was also revealed by diffusion-limited current data from near steady-state voltammetry.
Variable-temperature ¹H NMR studies of a meso-substituted dibenzo[hi,st]ovalene derivative, another large polycyclic aromatic hydrocarbon, also demonstrated the effects of π-π stacking. At room temperature, the NMR spectrum showed a broad peak, which resolved into more defined aromatic proton signals as the temperature was increased, with the resonances shifting slightly upfield as expected for stacked aromatic systems. These studies highlight the utility of NMR in characterizing the aggregation behavior of large PAHs like this compound and its derivatives in solution.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. It is the only method that directly detects unpaired electrons and can provide information on their identity, concentration, and electronic environment.
In the context of this compound and related compounds, EPR spectroscopy is crucial for identifying and characterizing the radical cations and anions formed during redox processes. For example, in the study of TIPS-DBC aggregation, EPR spectroscopy was used to confirm the identity of the one-electron oxidized and reduced forms of the molecule.
Furthermore, in a study of a hetero-bimetallic complex involving a dibenzo[g,p]chrysene fused bis-dicarbacorrole, EPR spectroscopy, in conjunction with other techniques, confirmed the organic π-radical character of the complex. This radical formation was attributed to a one-electron transfer from the macrocyclic backbone to a palladium center. The analysis of EPR spectra, including hyperfine coupling, can provide detailed insights into the electronic structure of these radical species. The technique is highly sensitive and can be applied to a wide range of samples containing unpaired electrons, from simple organic compounds to complex biomolecules.
Single-molecule spectroscopy allows for the investigation of spectroscopic and photophysical properties that are often obscured in ensemble measurements. This technique has been applied to derivatives of large polycyclic aromatic hydrocarbons to gain deeper insights into their behavior at the individual molecular level.
For a derivative of dibenzo[hi,st]ovalene (DBOV), a large, luminescent nanographene, single-molecule spectroscopy experiments provided a detailed look into its photophysics. By embedding the molecules in a polymer film at very low concentrations, researchers could measure the fluorescence emission spectra of individual molecules at both room temperature and cryogenic temperatures (4.5 K).
At 4.5 K, the spectra exhibited narrow vibronic transitions, indicating weak electron-phonon coupling in the host matrix. The fluorescence intensity autocorrelation function revealed photon antibunching at short timescales and photon bunching at longer timescales, which is characteristic of shelving in the triplet state. From these measurements, key photophysical parameters such as the fluorescence decay rate, and the triplet state population and depopulation rates could be determined. A significant finding was that the intersystem crossing rate into the triplet state decreased by more than an order of magnitude at low temperatures.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species
Electrochemical Investigations of Redox Behavior
Voltammetry is a key electrochemical technique used to study the redox properties of chemical species. It provides information about the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the kinetics of electron transfer.
The electrochemical behavior of various dibenzo[g,p]chrysene (DBC) derivatives has been investigated using cyclic voltammetry (CV) and square-wave voltammetry (SWV). These studies have shown that the introduction of different substituent groups can significantly influence the oxidation and reduction potentials. For instance, a DBC derivative with a methylthio group (DBC-SMe) exhibited a reversible two-electron redox process with oxidation potentials (E_ox1 and E_ox2) at 0.41 V and 0.88 V, respectively. In contrast, a bromo-substituted derivative (DBC-Br) showed a reversible one-electron redox process in its CV, with the second oxidation process only observable by SWV at 1.15 V. An electron-withdrawing sulfonyl group in DBC-S(O)₂Me resulted in a higher oxidation potential of 0.98 V.
The aggregation of molecules in solution can also affect their electrochemical behavior. For TIPS-DBC, it was found that molecular aggregation facilitates both one-electron oxidation and reduction by shifting the reversible potentials to less and more positive values, respectively. Simulations of voltammetric data can provide estimates of the kinetic and thermodynamic parameters associated with these redox processes.
Below is a data table summarizing the oxidation potentials of some dibenzo[g,p]chrysene derivatives.
Compound | E_ox1 (V) | E_ox2 (V) | Method | Reference |
---|---|---|---|---|
DBC-Me | 0.51 | - | SWV | |
DBC-SMe | 0.41 | 0.88 | CV | |
DBC-Br | 0.79 | 1.15 | SWV | |
DBC-S(O)₂Me | 0.98 | - | CV | |
DBC-Si | 0.43 | 0.82 | CV |
Influence of Substituents and Molecular Torsion on Oxidation Potentials
The oxidation potential of this compound (DBC) is significantly affected by the introduction of substituents and by the inherent torsion of its molecular framework. Research has shown that the addition of substituents, even electron-donating groups like methyl (-Me) and methylthio (-SMe), can lead to higher oxidation potentials compared to the unsubstituted DBC-H. For instance, DBC-Me exhibits a first oxidation potential that is 0.17 V higher than that of DBC-H. Similarly, DBC-SMe, despite the electron-donating nature of the sulfur atom's lone pairs, shows a higher oxidation potential than DBC-H.
This counterintuitive effect is explained by the steric hindrance imposed by adjacent groups, which can force substituents like the methoxy (-OMe) group into a perpendicular orientation relative to the aromatic ring. This orientation inhibits effective conjugation, making the substituent's inductive effect dominant over its mesomeric (resonance) effect. The position of the substituent also plays a crucial role; for example, alkyl groups in certain positions can stabilize the radical cation, making it more susceptible to oxidation. In contrast, electron-withdrawing groups like bromo (-Br) and methylsulfonyl (-S(O)₂Me) further increase the oxidation potential due to their combined inductive effects and the ineffective conjugation of other groups.
Molecular torsion, a defining feature of the DBC core, also influences the oxidation potential, though to a lesser extent than substituent effects. Twisting of the naphthalene moiety results in a slight increase in the Highest Occupied Molecular Orbital (HOMO) energy and a slight decrease in the Lowest Unoccupied Molecular Orbital (LUMO) energy. Specifically, a greater torsion angle can lead to a higher HOMO level, making the molecule easier to oxidize. For example, a highly twisted DBC derivative was found to have a HOMO level 0.09 eV higher than a less twisted counterpart.
Table 1: Oxidation Potentials and Torsion Angles of this compound Derivatives
Compound | First Oxidation Potential (E_ox1 vs Fc/Fc+) [V] | Second Oxidation Potential (E_ox2 vs Fc/Fc+) [V] | Torsion Angle [°] |
---|---|---|---|
DBC-H | 0.34 | 0.72 | 39.0 |
DBC-Me | 0.51 | - | - |
DBC-SMe | 0.41 | 0.88 | - |
DBC-Br | 0.79 | 1.15 | - |
MeO-DBC-1 | - | - | - |
MeO-DBC-3 | - | - | - |
Data sourced from multiple studies.
Structure-Property Relationships in Optoelectronic Contexts
Relationship between Molecular Torsion and Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, HOMO and LUMO, of this compound are intimately linked to its twisted structure. The inherent torsion in the DBC core, arising from steric repulsion, directly impacts the energy levels of these orbitals. An increase in the torsion angle of the naphthalene core leads to a slight elevation of the HOMO energy level and a concurrent slight lowering of the LUMO energy level. For instance, increasing the torsion angle from 39.0° to 56.5° resulted in a 0.09 eV increase in the HOMO level and a 0.05 eV decrease in the LUMO level.
This relationship demonstrates that greater twisting reduces the HOMO-LUMO gap. However, the effect of this torsion is considered to be much smaller than the influence of electronic effects from substituents. The conformation of substituents can also have a profound impact. A methoxy group oriented parallel to the benzene ring results in significantly higher HOMO and LUMO levels (by -0.40 eV and -0.37 eV, respectively) compared to a perpendicularly oriented one, highlighting the importance of conjugation.
Electron-withdrawing substituents like -Br and -S(O)₂Me, in conjunction with ineffective methoxy group conjugation, lead to a lowering of both HOMO and LUMO levels. Similarly, silyl substitution can also result in lower HOMO and LUMO energies due to ineffective conjugation. Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating these complex relationships between molecular structure and frontier orbital energies.
Table 2: HOMO-LUMO Energy Levels and Gaps for this compound Derivatives
Compound | HOMO [eV] | LUMO [eV] | Energy Gap [eV] |
---|---|---|---|
4a | -5.91 | -1.93 | 3.98 |
4b | -6.05 | -2.23 | 3.82 |
DBC-H | - | - | - |
DBC-H(56°)-2 | - | - | - |
Data derived from DFT calculations.
Impact of Functionalization on Optical Absorption and Emission Characteristics
Functionalization of the this compound core provides a powerful tool to tune its optical absorption and emission properties. The introduction of various substituents can induce red-shifts in the absorption spectra compared to the parent DBC-H. The nature and position of these functional groups are critical. For example, substituting with diphenyl (DP-), dithienyl (DT-), and dibenzothienyl (DBT-) groups at certain positions can cause red shifts in the higher energy absorption peaks. The addition of thiophenyl groups at specific locations has been shown to enhance absorption in the visible region.
Spiro-fused DBC derivatives, created through annulative π-extension (APEX), exhibit absorption bands that are slightly red-shifted compared to the parent DBC. This is attributed to the spiro-conjugation effect and the increased conjugation length. These spiro compounds typically show negligible absorption beyond 400 nm.
Emission characteristics are also highly dependent on functionalization. Spiro-fused DBCs display fluorescence around 412 nm in cyclohexane, which is a significant red-shift compared to related spiro compounds like spirobifluorene (SBF) and spirophenanthrene (SBP). This emission is characteristic of the DBC unit, suggesting energy transfer from other parts of the molecule. In some cases, such as with N-SFC, pronounced solvatofluorochromism is observed, where the emission peak shifts from blue to green with increasing solvent polarity.
Table 3: Absorption and Emission Data for Functionalized this compound Derivatives
Compound | Absorption λ_max [nm] | Emission λ_max [nm] |
---|---|---|
4a | 310 | 429-456 |
4b | 324 | 429-456 |
C-SFC | - | ~412 |
S-SFC | - | ~412 |
N-SFC | - | 408 (in cyclohexane) to 504 (in polar solvent) |
DBC-H | 363 | - |
DBC-Me | - | - |
DBC-Si | - | - |
Data compiled from various spectroscopic studies.
Luminescence Properties of this compound Derivatives
This compound and its derivatives are known for their interesting luminescence properties, which can be modulated through chemical modification. The parent compound, DBC-H, and its silicon-substituted derivative, DBC-Si, exhibit relatively strong photoluminescence with quantum yields of 28% and 11%, respectively. In contrast, the bromine-substituted derivative, DBC-Br, shows very weak luminescence.
The emission wavelengths of DBC derivatives can be shifted by substituents. The photoluminescence maxima shift to longer wavelengths in the order of DBC-Si, DBC-H, DBC-Me, DBC-SMe, and DBC-S(O)₂Me. The introduction of internal substituents can control conformational changes in the excited state, thereby modulating the emission intensity. Some derivatives, like one with a methylenedioxy unit, can even undergo photo-induced chemical reactions that result in the formation of the parent DBC.
Spiro-fused DBCs (SFCs) are generally weakly fluorescent, with a quantum yield of around 8.0% for one derivative, which is lower than the DBC monomer. However, these compounds exhibit characteristic fluorescence originating from the DBC moiety. The introduction of gold(I) complexes to a tetraethynyl-DBC ligand leads to a decrease in the fluorescence quantum yield compared to the uncomplexed ligand. The environment also plays a role; embedding these gold complexes in polymer matrices can lead to an increase in the measured quantum yield. Furthermore, some s-shaped dibenzo[c,l]chrysene derivatives show that fluorescence intensity can be enhanced by specific substituents, with one derivative exhibiting better fluorescence than another due to differences in its functional groups.
Table 4: Luminescence Quantum Yields of this compound Derivatives
Compound | Quantum Yield (Φ_f) [%] |
---|---|
DBC-H | 28 |
DBC-Me | 21 |
DBC-Si | 11 |
SFC derivative | 8.0 |
Data obtained from photoluminescence spectroscopy.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like dibenzo[b,k]chrysene. DFT methods are employed to gain insights into the molecule's geometry, vibrational modes, electronic characteristics, reactivity, and intermolecular interactions.
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy structure. For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are performed to obtain optimized geometries. These optimized structures provide crucial information on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum. For complex molecules, these calculations help in the assignment of experimentally observed vibrational modes. For instance, in a study on dibenzo[g,p]chrysene, a twisted isomer of this compound, DFT calculations were used to analyze the effects of substituents on its properties.
Mode | Calculated Frequency (cm⁻¹) | Description |
---|---|---|
1 | 424 | Out-of-plane ring deformation |
2 | 738 | C-H out-of-plane bend |
3 | 1435 | C-C stretching |
4 | 3065 | C-H stretching |
DFT is widely used to predict the electronic properties of molecules, which are crucial for understanding their behavior in electronic devices. Key properties include electron affinity (EA), ionization potential (IP), and the fundamental gap.
Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion.
Ionization Potential (IP) is the energy required to remove an electron from a neutral molecule to form a positive ion.
The fundamental gap is the difference between the ionization potential and the electron affinity (IP - EA).
These properties are often calculated using the energies of the neutral, cationic, and anionic species at the optimized geometry of the neutral molecule (vertical transitions). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also important, as the HOMO-LUMO gap is often used as an approximation of the fundamental gap. For a series of polycyclic aromatic hydrocarbons, it has been shown that as the size of the molecule increases, the ionization potential generally decreases, and the electron affinity increases, leading to a smaller fundamental gap.
Property | Calculated Value (eV) |
---|---|
Ionization Potential | 7.89 |
Electron Affinity | -0.38 |
Fundamental Gap | 8.27 |
HOMO-LUMO Gap | 4.24 |
DFT calculations can elucidate how the structure of a molecule influences its oxidation potential. The oxidation potential is related to the energy of the HOMO; a higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.
Studies on substituted dibenzo[g,p]chrysene have shown that the introduction of both electron-donating and even some electron-withdrawing groups can lead to higher oxidation potentials than the unsubstituted parent molecule. This counterintuitive finding was explained by DFT calculations, which revealed that steric hindrance can cause substituents like a methoxy group to orient perpendicularly to the aromatic ring, making their electron-donating resonance effect ineffective and allowing the electron-withdrawing inductive effect to dominate. The twisting of the polycyclic aromatic framework itself also influences the electronic properties, with twisting leading to a slight increase in the HOMO energy and a slight decrease in the LUMO energy.
Aromaticity, a key concept in the chemistry of these compounds, can be assessed using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. This method helps in identifying the most aromatic rings within a large polycyclic system, which in turn relates to the molecule's stability and reactivity. Clar's aromatic π-sextet rule, which identifies the resonance structure with the maximum number of disjoint aromatic sextets, is another powerful tool for predicting reactivity, and its predictions often align with DFT-based findings.
Non-covalent interactions, particularly π-stacking, are crucial in determining the solid-state packing and, consequently, the material properties of polycyclic aromatic hydrocarbons. DFT methods, especially those including dispersion corrections (e.g., DFT-D), are essential for accurately describing these weak interactions.
Studies on the π-stacking of polyaromatic hydrocarbons have shown that the most stable arrangement for parallel dimers is often slightly offset, though the energy penalty for a perfectly aligned stack is small. In the context of covalent organic frameworks (COFs), the specific geometry of the dibenzo[g,p]chrysene unit can act as a docking site, guiding the stacking of successive layers and leading to a significantly reduced interlayer distance compared to other linkers. This tight packing, facilitated by well-defined π-π interactions, can enhance electron delocalization and improve the electronic properties of the material. The interaction between polycyclic aromatic hydrocarbons and DNA, which can involve intercalation through π-π stacking, is another area where these computational methods are applied.
Analysis of Reactivity and Aromaticity
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a primary computational method for predicting and interpreting the UV-visible absorption and emission spectra of molecules like this compound.
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the corresponding absorption peaks. By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the electronic excitations (e.g., π-π* transitions). For instance, in studies of dibenzo[g,p]chrysene derivatives, TD-DFT calculations have successfully reproduced experimental absorption spectra and have shown that the longest wavelength absorption is typically due to the HOMO to LUMO transition. These calculations are also valuable for understanding the photophysical properties of radical cations, providing insights into their near-IR absorption bands.
Vertical Excitation Energy Calculations and Absorption Spectra Assignment
Time-dependent density functional theory (TD-DFT) is a widely used computational method to calculate the vertical excitation energies of molecules, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These calculations are instrumental in assigning the electronic transitions observed in experimental absorption spectra.
For a related isomer, dibenzo[b,def]chrysene (DBC), extensive TD-DFT calculations have been performed to aid in the assignment of its experimental electronic absorption transitions. These theoretical predictions have shown good agreement with the observed ultraviolet and visible bands. Different density functionals, such as B3LYP and CAM-B3LYP, along with various basis sets like 6-311G++(d,p), are employed to calculate electronic properties. In the case of dibenzo[g,p]chrysene derivatives, TD-DFT methods have been used to assign the absorption onset to the S0 → S1 (HOMO → LUMO) transition.
The accuracy of TD-DFT calculations can vary depending on the functional used. For instance, in studies of polycyclic aromatic hydrocarbons (PAHs), the B3LYP functional has been observed to consistently underestimate the excitation energies for the ¹La state, while long-range corrected (LRC) functionals tend to overestimate them. The choice of functional and basis set is therefore critical for obtaining reliable results that can be confidently correlated with experimental spectra.
Table 1: Comparison of Theoretical and Experimental Absorption Data for Dibenzo[g,p]chrysene Derivatives
Compound | Calculated Absorption Onset (λ, nm) | Oscillator Strength (f) | Transition |
SFC | 360 | 0.2003 | S0 → S1 (HOMO → LUMO) |
C-SFC | 361 | 0.1945 | S0 → S1 (HOMO → LUMO) |
O-SFC | 361 | 0.1983 | S0 → S1 (HOMO → LUMO) |
S-SFC | 362 | 0.1885 | S0 → S1 (HOMO → LUMO) |
SBC | 361 | 0.2680 | S0 → S1 (HOMO → LUMO) |
Optical Absorption and Exciton Binding Energy Determinations
The optical absorption of this compound and its derivatives is characterized by transitions between electronic energy levels. The exciton binding energy, which is the energy required to dissociate a photogenerated electron-hole pair (exciton) into free charge carriers, is a crucial parameter for optoelectronic applications. It is determined as the difference between the transport gap (the energy required to create a free electron and hole) and the optical bandgap (the energy of the lowest electronic transition).
For some organic semiconductors, the exciton binding energy can be significant, often around 0.5 eV. A smaller exciton binding energy is generally desirable for applications like organic solar cells as it facilitates the generation of free charge carriers. In a study on a dibenzo[g,p]chrysene-based organic semiconductor, a small exciton binding energy was achieved through molecular aggregation.
Experimental techniques like ultraviolet-visible (UV-vis) spectroscopy are used to measure the optical absorption and determine the optical bandgap. For instance, the UV-vis absorption spectra of spiro-fused dibenzo[g,p]chrysene derivatives show negligible absorption beyond 400 nm. Theoretical calculations can complement these experimental findings by providing insights into the nature of the electronic transitions and the factors influencing the exciton binding energy.
Molecular Dynamics (MD) Simulations in Supramolecular Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their assemblies. In the context of this compound, MD simulations can be employed to understand its behavior in supramolecular systems, where molecules self-assemble through non-covalent interactions.
These simulations provide an atomistic-level view of the self-assembly process, revealing how individual molecules pack and organize into larger structures. For instance, MD simulations have been used to verify the existence of stable, distinct conformers or atropisomers of twisted dibenzo[g,p]chrysene derivatives, which was in agreement with experimental observations. By tracking the trajectories of atoms over time, MD simulations can elucidate the mechanisms of formation and the structural characteristics of these complex assemblies. This information is crucial for designing new materials with tailored properties for applications in bionanotechnology and functional materials.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound and its isomers. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine reaction barriers, providing a detailed understanding of reaction pathways.
The formation and rearrangement of carbonium ions (carbocations) are fundamental processes in organic chemistry. In the context of polycyclic aromatic hydrocarbons, the "bay region" theory proposes that the carcinogenic activity of some PAHs is related to the ease of formation of a carbonium ion at the bay region. This carbonium ion is a highly reactive species that can form covalent adducts with biological macromolecules like DNA.
Theoretical calculations, such as perturbational molecular orbital calculations, can predict the ease of carbonium ion formation by determining the carbonium ion delocalization energies. In the synthesis of dibenzo[g,p]chrysene, carbonium ion rearrangements, such as the pinacol and retropinacol rearrangements, are key steps. Computational studies can elucidate the mechanisms of these rearrangements, for example, by modeling the departure of a leaving group to form a carbonium ion, followed by a ring shift.
Cyclization reactions are crucial for the synthesis of this compound and other polycyclic aromatic hydrocarbons. Theoretical calculations can provide detailed profiles of these reactions, helping to understand their mechanisms and predict their outcomes.
For example, the synthesis of dibenzo[g,p]chrysenes can be achieved through an ICl-induced cyclization of bis(biaryl)acetylenes. In some cases, this treatment can lead to an ipso cyclization, forming spirocyclohexadienones that can then rearrange. Computational studies can model these reaction pathways, clarifying the factors that favor one cyclization mode over another.
Photochemical cyclizations are another important route to PAHs. The regioselectivity of these reactions has been shown to correlate well with the free-valence numbers of the atoms involved, which can be calculated using DFT methods. Additionally, lithium-mediated mechanochemical cyclodehydrogenation has been developed for the synthesis of nanographenes, and computational studies have been used to understand the reaction mechanism.
Reactivity and Reaction Mechanism Studies
Investigation of Selective Chemical Transformations
Selective chemical transformations of dibenzo[b,k]chrysene allow for the modification of its structure to fine-tune its electronic and physical properties.
Unlike some other polycyclic aromatic hydrocarbons (PAHs), derivatives of dibenzo[b,def]chrysene (DBC) have been shown to not undergo cycloaddition reactions with fullerenes. In a study demonstrating this, equimolar amounts of a soluble DBC derivative and a fullerene derivative (PCBM) were dissolved together, and no reaction was observed. The electron-deficient nature of fullerenes like C60 typically makes them reactive towards electron-rich compounds in cycloaddition processes, which are driven by a decrease in the strain of the fullerene core. The lack of reactivity in the case of DBC derivatives suggests a kinetic or thermodynamic barrier to this type of transformation, differentiating it from other small molecules used in organic electronics.
Oxidative cyclodehydrogenation, often referred to as a Scholl reaction, is a powerful method for extending the π-conjugated systems of aromatic molecules by forming new carbon-carbon bonds. This strategy has been employed to create larger, more complex nanographene structures from dibenzochrysene precursors. For instance, the oxidative cyclodehydrogenation of bichrysenyl and its higher homologues has been investigated to synthesize large nanographenes. These reactions are typically mediated by an oxidant like iron(III) chloride (FeCl₃) and proceed with high regioselectivity, often yielding a single major isomer where the cyclization occurs at the less sterically hindered positions. This method allows for the planarization and extension of the aromatic framework, which significantly impacts the electronic properties, such as the HOMO-LUMO gap.
Table 1: Examples of Oxidative Cyclodehydrogenation for π-System Extension
Starting Material Precursor | Reaction Type | Key Reagents | Result | Reference |
---|---|---|---|---|
Bichrysenyl | Oxidative Cyclodehydrogenation | Oxidant (e.g., FeCl₃) | Large Nanographenes | |
Dibenzo[g,p]chrysene derivative | Oxidative Cyclodehydrogenation | Iron(III) chloride | Annularly fused product | |
3,9-dioxaperylene-2,8-dione derivative | Double Intramolecular Oxidative Coupling | Irradiation/air or Fe(III) | Dibenzo-1,7-dioxacoronene-2,8-dione |
Ozonolysis is an oxidative cleavage reaction that breaks carbon-carbon double bonds. In the case of dibenzo[g,p]chrysene, the central double bond was found to react selectively with ozone, leaving the other bonds in the molecule intact. Subsequent reduction with potassium iodide yielded the diketone, tetrabenzo[a,c,f,h]cyclodecen-9,18-dione. This same diketone product can also be formed through a dichromate oxidation in acetic acid. The selective reactivity of the central bond highlights its distinct chemical nature compared to the aromatic rings of the structure. Other oxidation methods, such as using antimony pentachloride in methylene chloride, can oxidize dibenzo[g,p]chrysene to a stable cation radical, which can be studied by techniques like electron spin resonance (ESR).
Oxidative Cyclodehydrogenation Pathways for π-System Extension
Mechanistic Probes for this compound Formation and Transformation
Understanding the mechanisms behind the synthesis and reactions of this compound is key to controlling the formation of desired isomers and predicting their reactivity.
The synthesis of dibenzo[g,p]chrysene and related structures can involve significant carbonium ion (carbocation) rearrangements. For example, a four-step synthesis starting from fluoren-9-one involves both a pinacol rearrangement and a reverse "retropinacol" rearrangement. In these acid-catalyzed or iodine-mediated reactions, a carbocation is generated, which then undergoes a structural reorganization, such as a benzene ring shift, before eliminating a proton to form the final aromatic system. The driving force for these rearrangements is the formation of a more stable carbocation intermediate. Such rearrangements are a common feature in the acid-catalyzed synthesis of complex PAHs, where they facilitate aromatization and cyclization.
Table 2: Key Rearrangement Steps in a Dibenzo[g,p]chrysene Synthesis
Step | Intermediate/Product | Rearrangement Type | Catalyst/Reagent | Mechanism | Reference |
---|---|---|---|---|---|
2 | spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one | Pinacol rearrangement | Iodine or Strong Acid | Formation of a carbonium ion followed by a benzene ring shift. | |
4 | dibenzo[g,p]chrysene | Retropinacol rearrangement | Iodine/Acetic Acid | Generation of a carbonium ion, followed by a benzene ring shift and proton loss. |
Steric hindrance plays a critical role in directing the outcome of ring closure reactions during the synthesis of dibenzochrysene derivatives and other complex PAHs. In some cases, cyclization reactions can unexpectedly occur at the most sterically hindered positions, leading to contorted, non-planar polycyclic compounds. However, it is more common for reactions like the Scholl oxidative cyclodehydrogenation to proceed with high selectivity for the product with lower steric hindrance. The repulsion between hydrogen atoms on the periphery of the aromatic system can cause distortions from planarity, creating a helical twist in the molecule, as seen in related structures like dibenzo[c,g]phenanthrene. This steric strain influences not only the geometry but also the reactivity and electronic properties of the resulting molecule. For example, steric repulsion can force substituents out of conjugation with the aromatic ring, altering the electronic effects they exert on the system.
Applications in Advanced Organic Materials and Devices
Organic Semiconductors and Optoelectronics
The development of high-performance organic electronic devices has surged in recent decades, moving from promising concepts to commercially available products. A critical factor in this advancement is the development of organic semiconductor materials with competitive properties, superior processability, and cost-effective fabrication. Polycyclic and heterocyclic aromatic hydrocarbons, including derivatives of dibenzo[b,k]chrysene, are key components in the active layers of both n-channel and p-channel organic field-effect transistors (OFETs) due to their potential for high charge mobility.
This compound as a Building Block for Charge-Transport Materials
This compound and its isomers, such as dibenzo[g,p]chrysene, serve as fundamental frameworks for creating new charge-transporting materials. The non-planar, helical structure of some dibenzochrysene derivatives, resulting from steric hindrance, influences their optical, redox, charge-transport, and self-assembly properties. These characteristics, including good hole mobility, high quantum yields, and long excited-state lifetimes, make them suitable for various optoelectronic applications.
For instance, the introduction of nitrogen atoms into the this compound structure to create 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene alters the molecular packing from a typical herringbone arrangement to a more favorable face-to-face π-stacking. This modification, with short intermolecular distances, is designed to enhance electronic coupling between molecules, a crucial factor for efficient charge transport.
Derivatives of a related isomer, dibenzo[b,def]chrysene, have also been explored. By creating polymers that incorporate this unit, researchers have developed donor-acceptor polymers with tunable bandgaps. The highest occupied molecular orbital (HOMO) in these polymers is primarily located on the dibenzo[b,def]chrysene unit, which is a key factor in their electronic behavior.
Derivative | Key Feature | Potential Application |
4,5,12,13-Tetraaza-dibenzo[b,k]chrysene | Face-to-face π-stacking | High-mobility single crystal OFETs |
Dibenzo[b,def]chrysene-based polymers | Tunable bandgaps (1.61 to 1.86 eV) | OFETs and Organic Solar Cells |
Spiro-fused dibenzo[g,p]chrysenes | Increased non-planarity, high thermal stability | Organic functional materials |
Development of Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a fundamental component of organic electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. Dibenzochrysene derivatives have shown promise in this area.
Single crystal FETs are considered an ideal platform for studying the intrinsic charge transport properties of organic semiconductors, as they minimize defects like grain boundaries and molecular disorder. The 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene, with its strong intermolecular interactions, has been proposed as a potential candidate for high-mobility single crystal OFETs.
Furthermore, polymers derived from 2,9-dibenzo[b,def]chrysene have been used to fabricate OFETs, achieving hole mobility values up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹. The design of these polymers, often in a donor-acceptor structure, is crucial for their performance in electronic devices. The introduction of spiro units into the dibenzo[g,p]chrysene framework is another strategy aimed at creating materials with good solubility and stable film morphology, which are beneficial for OFET applications.
Material | Device Type | Measured Mobility |
2,9-Dibenzo[b,def]chrysene-based polymers | OFET | Up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹ (hole mobility) |
Dibenzochrysene derivatives | - | 5×10⁻⁴ – 2×10⁻³ cm²/V s (hole drift mobility) |
Materials for Organic Light-Emitting Diodes (OLEDs)
Dibenzochrysene derivatives have been successfully employed as emissive and charge-transporting materials in organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields and photostability make them attractive for these applications.
Researchers have fabricated highly efficient OLEDs using dibenzochrysene derivatives as hole-transporting emissive materials. These devices have demonstrated blue-green emission with a peak wavelength of around 490 nm and achieved a high external quantum efficiency of 2% at a luminance of 300 cd/m².
Derivatives of the dibenzo[g,p]chrysene isomer have also been extensively studied for OLEDs. By attaching diphenylamino groups, scientists have created blue-emitting materials. When used as a dopant in an OLED, one such derivative led to a device with an external quantum efficiency of 4.72% for blue emission. The introduction of spiro-fused dibenzo[g,p]chrysene derivatives is another promising avenue, as these molecules exhibit characteristic fluorescence. Furthermore, a tetraphenyl-substituted dibenzo[g,p]chrysene has been used as a host material in red phosphorescent OLEDs, achieving a maximum external quantum efficiency of 14.4%.
Dibenzochrysene Derivative | OLED Role | Emission Color | Performance Metric |
Dibenzochrysene derivative | Emitting layer | Blue-green | 2% external quantum efficiency |
3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene (dopant) | Emitting layer | Blue | 4.72% external quantum efficiency |
3,6,11,14-tetraphenyldibenzo[g,p]chrysene (host) | Host material | Red | 14.4% maximum external quantum efficiency |
Spiro-fused dibenzo[g,p]chrysenes | Emitting material | Blue (412 nm) | - |
Components in Organic Photovoltaic (OPV) Devices and Solar Cells
The unique electronic properties of dibenzochrysene derivatives also make them suitable for use in organic photovoltaic (OPV) devices and solar cells. In these devices, the material's ability to absorb light and facilitate charge separation is paramount.
Derivatives of dibenzo[b,def]chrysene have been incorporated into donor-acceptor polymers for use in organic solar cells. These devices have achieved a maximum power conversion efficiency of 1.2%. Another derivative, 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), has been utilized as an electron donor material. Studies have shown that aggregation of TIPS-DBC molecules can facilitate both oxidation and reduction, which has implications for the efficiency of OPV devices. Soluble derivatives of dibenzo[b,def]chrysene have yielded power conversion efficiencies of up to 2.25% in bulk heterojunction solar cells.
Furthermore, star-shaped π-conjugated compounds based on dibenzo[g,p]chrysene have demonstrated superior performance in single-component organic solar cells compared to similar molecules based on other cores. This highlights the importance of the molecular design in achieving efficient photon-to-current conversion.
Advanced Functional Materials
Beyond their direct use in electronic devices, dibenzochrysene derivatives are being explored for other advanced functionalities, such as aggregation-induced emission.
Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence decreases in the aggregated state.
Derivatives of dibenzo[b,def]chrysene have been identified as promising materials exhibiting AIE. The investigation into star-shaped compounds with a dibenzo[g,p]chrysene core has revealed that molecular aggregation plays a crucial role in their photophysical properties. Similarly, chrysene derivatives incorporating a tetraphenylethylene (TPE) group, a well-known AIE-active moiety, have been synthesized. These materials show a dramatic increase in photoluminescence quantum yield from the solution state to the film state, a hallmark of AIE. The mechanism behind AIE is often attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence.
Singlet Fission Materials
Singlet fission is a process in organic semiconductors where a singlet exciton converts into two triplet excitons. This phenomenon has the potential to significantly increase the efficiency of solar cells by generating two electron-hole pairs from a single photon, thereby overcoming the Shockley-Queisser limit.
While direct research on this compound for singlet fission is limited, studies on related isomers, particularly derivatives of dibenzo[b,def]chrysene , have shown their potential in this area. The photophysical and electrochemical properties of these derivatives suggest they are promising materials for singlet fission applications. The effectiveness of singlet fission is highly dependent on the specific molecular arrangement and intermolecular coupling, which dictates the rate and efficiency of the conversion from a singlet state to two triplet states. Computational models are often employed to predict the optimal geometric packing of chromophore pairs to maximize the singlet fission rate. The exploration of various dibenzochrysene isomers and their derivatives continues to be an active area of research for identifying efficient singlet fission materials.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Research into dibenzochrysene derivatives has revealed their potential as effective NLO materials.
Specifically, theoretical studies using Density Functional Theory (DFT) on dibenzo[b,def]chrysene and its derivatives have demonstrated significant NLO properties. It was found that doping the pristine dibenzo[b,def]chrysene molecule with lithium considerably enhances its NLO characteristics. The first-order hyperpolarizability (βmol), a measure of a material's NLO activity, was shown to increase significantly upon doping. In all studied cases of lithium-doped derivatives, the hyperpolarizability surpassed that of urea and para-nitro aniline (p-NA), which are well-established reference materials in the NLO field. This enhancement suggests that doped dibenzo[b,def]chrysene derivatives are strong candidates for the design and fabrication of NLO devices.
The research highlights that doping reduces the energy gap of the molecule, improving its conductivity and semiconductor properties, which are linked to the NLO response.
Table 1: Calculated NLO Properties of Lithium-Doped Dibenzo[b,def]chrysene Derivatives
This table presents the calculated first-order hyperpolarizability (βmol) for pristine and lithium-doped dibenzo[b,def]chrysene (D0) as reported in DFT studies. The increase in βmol upon doping indicates a significant enhancement of the non-linear optical response.
Compound | Description | First-Order Hyperpolarizability (βmol) |
D0 | Pristine Dibenzo[b,def]chrysene | - |
D1 | Lithium-doped derivative 1 | Greater than urea and p-NA |
D2 | Lithium-doped derivative 2 | Greater than urea and p-NA |
D3 | Lithium-doped derivative 3 | Greater than urea and p-NA |
D4 | Lithium-doped derivative 4 | Greater than urea and p-NA |
Source: C. D. Ribouem a Bessong, et al., Optical and Quantum Electronics, 2023.
Discotic Liquid Crystals for Columnar Mesophases
Discotic liquid crystals are materials composed of disc-shaped molecules that can self-assemble into ordered columnar structures. These columns can act as one-dimensional molecular wires, facilitating charge transport, which makes them highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.
While much of the research in this area has focused on the dibenzo[g,p]chrysene core , a significant development has been the synthesis and characterization of 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene , a nitrogen-containing derivative of the specific isomer of interest. This compound represents a key advancement in modifying the this compound core for electronic applications.
The introduction of nitrogen atoms into the aromatic framework is a strategy to enhance electronic coupling, stability, and processability. X-ray analysis of 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene revealed that the molecules are completely planar and arrange in a face-to-face π-stacking formation. This packing is crucial for efficient charge transport. The shortest distance between the stacked fused rings was measured to be 3.346 Å, which is well within the van der Waals radius of carbon atoms, indicating strong intermolecular interactions. This structure makes 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene a potential candidate for use as a high-mobility single-crystal organic semiconductor in OFETs.
Table 2: Crystal Data for 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene
This table summarizes the crystallographic data obtained from single-crystal X-ray analysis, highlighting the structural properties that support its potential as a material for columnar mesophases.
Parameter | Value |
Chemical Formula | C22H12N4 |
Crystal System | Monoclinic |
Space Group | P21/n |
a (Å) | 3.864(5) |
b (Å) | 23.33(3) |
c (Å) | 17.15(2) |
β (°) ** | 94.08(2) |
Volume (ų) ** | 1541.3(3) |
Z | 4 |
π-π Stacking Distance (Å) | 3.346 |
Source: Synthesis and Crystal Structure of 4,5,12,13-Tetraaza-Dibenzo[b,k]Chrysene, DergiPark.
Functional Dyes and Pigments
Derivatives of dibenzochrysene are recognized for their value as functional dyes and pigments, prized for their stability and color properties. Research has particularly highlighted derivatives of dibenzo[b,def]chrysene and dibenzo[g,p]chrysene .
A prominent example is Vat Orange 1 , which is a dibromo derivative of dibenzo[b,def]chrysene-7,14-dione. It is a commercial vat dye used for cotton fabrics and has been investigated for use as a high-performance pigment. Vat Orange 1 provides a bright orange color and exhibits excellent fastness characteristics, making it suitable for industrial coatings, plastics, and water-based printing inks. Similarly, Vat Yellow 4 , which is dibenzo[b,def]chrysene-7,14-dione, is another important vat dye derived from this molecular backbone.
The general class of dibenzo[g,p]chrysene derivatives is also regarded as a model for photofunctional organic materials like pigments and dyes due to their high absorption coefficients, fluorescence quantum yields, and photostability. The chemical functionalization of the dibenzochrysene core allows for the tuning of its optical properties, leading to a range of colors and performance characteristics suitable for various applications.
Supramolecular Chemistry and Intermolecular Interactions
Molecular Aggregation Phenomena in Solution
The aggregation of dibenzo[b,k]chrysene derivatives in solution is a significant phenomenon that influences their electronic and photophysical properties. For instance, detailed electrochemical studies on 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC) have demonstrated its tendency to form molecular aggregates in solution. This intermolecular association of neutral TIPS-DBC molecules has been established through various analytical techniques.
Evidence for aggregation comes from ¹H NMR spectroscopy, where changes in chemical shifts are observed with varying concentrations. Furthermore, the color of TIPS-DBC solutions shows a pronounced dependence on concentration, which is a visual indicator of aggregation. Voltammetric methods, including near steady-state voltammetry and Fourier transformed AC (FTAC) voltammetry, also reveal aggregation through diffusion-limited current data and significant changes in the shapes of voltammograms with concentration variations.
Notably, the aggregation of TIPS-DBC has a direct impact on its electrochemical behavior. It facilitates both one-electron oxidation and reduction by shifting the reversible potentials to less and more positive values, respectively. This alteration of redox potentials can have significant implications for the performance of organic photovoltaic devices where such materials are used as electron donors.
Intermolecular Association and π–π Stacking Interactions
The primary driving force behind the molecular aggregation of this compound and its derivatives is the intermolecular association through π–π stacking interactions. These non-covalent interactions occur between the electron-rich aromatic rings of the polycyclic aromatic hydrocarbon (PAH) core. The planar structure of the this compound backbone is conducive to face-to-face stacking, which can occur in either a sandwich or a displaced arrangement.
These π–π stacking interactions are a combination of dispersion forces and electrostatic interactions. The extensive π-conjugated system in this compound derivatives leads to the formation of stable, stacked arrangements in solution and in the solid state. This self-association into π-stacked structures is a key principle in the formation of supramolecular assemblies.
In the context of gold(I) derivatives of 2,7,10,15-tetraethynyldibenzo[g,p]chrysene, absorption and emission spectra show broad bands that are indicative of intermolecular contacts and the formation of aggregates through π-π interactions. The study of such interactions is crucial as they influence the photophysical properties of the materials, such as their quantum yield.
Host-Guest Chemistry and Complexation Studies
The field of host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. While specific host-guest studies involving this compound as the primary host are not extensively detailed in the provided context, the principles of host-guest chemistry are relevant to understanding how these molecules can interact with other species. For example, macrocyclic hosts like cyclodextrins are known to form inclusion complexes with hydrophobic guests such as polycyclic aromatic hydrocarbons.
The formation of such complexes is driven by favorable intermolecular forces, including hydrophobic and van der Waals interactions within the nonpolar cavity of the host. The stoichiometry and association constants of these host-guest complexes can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the complexation of guests within a host cavity can be deduced from up-field shifted signals in the ¹H NMR spectrum.
In a broader sense, the ability of this compound derivatives to engage in π–π stacking can be considered a form of host-guest interaction, where one molecule acts as a "host" for the π-system of an adjacent molecule. This is particularly relevant in the design of supramolecular systems where specific recognition and binding are desired.
Self-Assembly Principles and Controlled Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures, driven by non-covalent interactions. For this compound and its derivatives, π–π stacking is a primary driving force for self-assembly, leading to the formation of controlled architectures. The design of these molecules with specific functional groups can be used to direct the self-assembly process and create complex supramolecular structures.
The principles of self-assembly are fundamental to creating functional nano-objects and materials. By strategically combining electrostatic interactions with π–π stacking and other non-covalent forces, a variety of architectures, from simple aggregates in solution to more complex structures like nanosheets, can be formed. For example, the self-assembly of certain multiple helicenes featuring a dibenzo[g,p]chrysene core can lead to the formation of one-molecule-thick supramolecular homochiral nanosheets.
The ability to control the self-assembly of this compound-based molecules is critical for their application in materials science. The resulting supramolecular architectures can exhibit unique electronic and photophysical properties that are different from the individual molecules, making them promising for use in organic electronics, sensors, and other advanced technologies.
Chromatographic Separation Methods
Chromatography is the cornerstone of instrumental analysis for PAHs, providing the necessary separation of complex mixtures prior to detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely employed techniques in this field.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of PAHs, particularly for resolving isomers that are difficult to separate by gas chromatography. The technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, commonly acetonitrile and water.
Detection is often performed using fluorescence detectors (FLD) or ultraviolet (UV) detectors. Fluorescence detection is particularly advantageous due to its high sensitivity and selectivity, as individual PAHs exhibit unique excitation and emission spectra. By programming the detector to switch wavelengths at specific times during the chromatographic run, the sensitivity for each eluting PAH can be maximized.
Despite its strengths, separating HMW PAH isomers remains a challenge. For instance, research has shown that Dibenzo[a,l]pyrene can co-elute with Benzo[a]pyrene under standard reversed-phase conditions, necessitating further analytical steps for unambiguous identification. The successful separation of this compound from its many isomers requires careful optimization of HPLC conditions, including the selection of specialized PAH-specific columns and mobile phase gradients.
Table 1: Typical HPLC Parameters for PAH Analysis
Parameter | Condition | Source |
---|---|---|
Column | Reversed-phase C18 or specialized PAH columns (e.g., Ascentis® Express PAH, Pinnacle II PAH) | |
Mobile Phase | Gradient elution with Acetonitrile and Water | |
Flow Rate | 0.8 - 1.5 mL/min | |
Detector | Fluorescence Detector (FLD) with programmed wavelength switching; UV Detector | |
Column Temperature | Ambient to 30 °C |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly reliable and accurate method for the detection, identification, and quantification of PAHs. In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase within a long capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint.
For HMW PAHs like this compound, which have high boiling points, the GC method requires a temperature-programmed oven to ensure elution from the column. The choice of GC column is critical for resolving isomers. While standard columns can struggle to separate critical pairs like Chrysene and Triphenylene, specialized columns with unique phase chemistries have been developed to provide enhanced separation of complex PAH isomer groups.
In one analysis of 36 PAHs, this compound (reported as Dibenzo[b,k]fluoranthene) was successfully separated and identified using a GC-MS system with a 30 m Rtx-35 column. The use of tandem mass spectrometry (GC-MS/MS) can further increase selectivity and sensitivity by monitoring specific fragmentation pathways (Multiple Reaction Monitoring, MRM), which is particularly useful for analyzing trace levels in complex matrices like food or sediment.
Table 2: GC-MS Parameters for the Analysis of this compound
Parameter | Condition | Source |
---|---|---|
System | Gas Chromatograph Mass Spectrometer (GCMS-QP2010 Ultra) | |
Column | Rtx-35 (30 m length, 0.32 mm I.D., 0.25 µm film thickness) | |
Injection Mode | Splitless | |
Inlet Temperature | 300°C | |
Oven Program | 90°C (hold 2 min), ramp 5°C/min to 320°C (hold 12 min) | |
Ion Source Temperature | 200°C | |
Analysis Mode | Total Ion Current (TIC) |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
Advanced Extraction and Sample Preparation Techniques
Before instrumental analysis, PAHs must be efficiently extracted from their sample matrix and cleaned up to remove interfering substances. Traditional methods like Soxhlet extraction are effective but time-consuming and require large volumes of organic solvents. Modern techniques have been developed to be faster, use less solvent, and allow for automation.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. It utilizes a fused-silica fiber coated with a stationary phase, such as polydimethylsiloxane (PDMS) or polyacrylate (PA). The fiber is exposed to a sample, and analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred directly to the GC inlet for thermal desorption and analysis.
The application of SPME to HMW PAHs like this compound is challenging because the extraction efficiency tends to decrease as the molecular weight of the analyte increases. Studies on 4- to 6-ring PAHs show that reaching equilibrium can take a long time, and recovery for the heaviest compounds can be low. However, method parameters can be optimized to improve performance. For example, increasing the sample temperature can enhance the extraction efficiency and shorten the time needed to reach equilibrium for HMW PAHs. While direct immersion (DI-SPME) is common, headspace (HS-SPME) can also be used, which reduces matrix effects and can prolong fiber life.
Table 3: Effect of Temperature on SPME of HMW PAHs
Technique | Temperature | Observation | Source |
---|---|---|---|
DI-SPME | 25°C | Only Fluoranthene and Pyrene reach equilibrium within 120 minutes. | |
DI-SPME | 60°C | A 0.7- to 25-fold increase in peak area is obtained compared to 25°C. | |
HS-SPME | 80°C | All target HMW PAHs can be detected in a water sample. |
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction, is an automated technique for extracting analytes from solid and semi-solid samples. It uses conventional solvents at elevated temperatures (e.g., 100-120°C) and pressures (e.g., 1500 psi). These conditions increase the speed and efficiency of the extraction process, allowing for a dramatic reduction in both solvent consumption and extraction time compared to methods like Soxhlet. An extraction that might take hours with Soxhlet can be completed in under 20 minutes with ASE.
ASE is a U.S. EPA-approved method (Method 3545A) for the extraction of PAHs from environmental solids. The process is fully automated; solvent is pumped into a sealed stainless steel cell containing the sample, which is heated for a short period before the extract is collected for analysis. The technique has demonstrated excellent recoveries for a wide range of PAHs, including HMW compounds, from matrices such as contaminated soil, sediment, and food products. Research shows that recoveries from ASE are typically equivalent or superior to those from traditional Soxhlet extraction.
Table 4: Typical Accelerated Solvent Extraction (ASE) Conditions for PAHs
Parameter | Condition | Source |
---|---|---|
Pressure | 1500 psi | |
Temperature | 120°C | |
Solvent | Dichloromethane; Ethyl acetate-cyclohexane (1:1) | |
Static Time | 6 minutes | |
Extraction Cycles | 3 | |
Matrix | Sediments, Soils, Smoked Meat |
Specialized Spectroscopic Techniques
While chromatography is excellent for separation, spectroscopy provides the detailed information needed for positive identification. In cases where chromatographic resolution is insufficient to separate isomers like this compound from other HMW PAHs, specialized spectroscopic techniques can be applied.
Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs) is one such powerful technique. It involves recording a series of fluorescence emission spectra over a range of excitation wavelengths, generating a comprehensive three-dimensional contour plot of excitation, emission, and intensity. This "fingerprint" is highly specific to a particular compound. RTF-EEMs have been successfully used to analyze HPLC fractions containing co-eluting HMW PAHs, allowing for the unambiguous identification and quantification of individual isomers within the mixture.
Other advanced methods include low-temperature molecular luminescence spectrometry and fluorescence line narrowing spectrometry (FLNS) . By cooling the sample to cryogenic temperatures (e.g., 77 K), the spectral bands become much sharper and more resolved, significantly increasing both the sensitivity and specificity of the analysis. These techniques are particularly valuable for detecting trace levels of PAH-DNA adducts in biological samples and for distinguishing between closely related isomers in complex environmental samples.
Q & A
Q. What statistical approaches are robust for analyzing dose-dependent toxicity of this compound?
- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate low-effect thresholds. Use Bayesian hierarchical models to account for inter-individual variability in adduct formation. Include sensitivity analyses to test assumptions about metabolic rates or exposure durations .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。